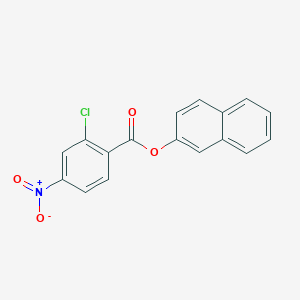

Naphthalen-2-yl 2-chloro-4-nitrobenzoate

Description

Overview of Nitrobenzoate Esters and Naphthalene (B1677914) Derivatives in Organic Chemistry

Nitrobenzoate esters are a class of organic compounds recognized for their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and dyes. The presence of the nitro group, a strong electron-withdrawing entity, significantly influences the reactivity of the benzene (B151609) ring, making these compounds valuable precursors in various chemical transformations.

Naphthalene derivatives, on the other hand, are integral to the development of a wide array of functional materials and biologically active compounds. lifechemicals.com The fused aromatic ring system of naphthalene provides a rigid and electronically versatile scaffold that is a key component in many commercialized drugs, such as the anti-inflammatory naproxen (B1676952) and the antifungal terbinafine. lifechemicals.com The continuous exploration of functionalized naphthalenes is a vibrant area of research, with applications spanning from medicinal chemistry to materials science. researchgate.netanr.fr

Structural Significance of the Naphthalen-2-yl 2-chloro-4-nitrobenzoate Moiety

The molecular structure of this compound is defined by the ester linkage between a 2-naphthol (B1666908) and a 2-chloro-4-nitrobenzoic acid. This specific arrangement of a naphthalene ring, a chloro substituent, and a nitro group at the para position to the ester linkage, presents a unique electronic and steric environment. The electron-withdrawing nature of the nitro and chloro groups on the benzoate (B1203000) ring can influence the reactivity of the entire molecule. The position of the nitro group is particularly crucial; its presence at the para-position (position 4) exerts a strong electron-withdrawing effect through resonance, which can impact the stability and reactivity of the ester bond and the aromatic systems. doubtnut.comdoubtnut.com This is distinct from an isomer where the nitro group might be at the meta position, which would primarily exert an inductive electron-withdrawing effect. quora.com

Objectives and Scope of Academic Inquiry into this compound

Given the limited direct research on this compound, the primary objectives of academic inquiry are to first establish reliable synthetic routes and to thoroughly characterize its physicochemical properties. Subsequent research would likely focus on exploring its potential applications, drawing analogies from the known properties of its constituent parts. For instance, investigations into its potential biological activity or its utility as an intermediate in the synthesis of novel functional dyes or polymers would be logical next steps. A recent study on the isomeric compound, naphthalene-2-yl 2-chloro-5-nitrobenzoate, which explored its toxicological profile, underscores the interest in understanding the biological interactions of such molecules. A comparative analysis of the 4-nitro and 5-nitro isomers could provide valuable insights into how the position of the nitro group influences the compound's properties and potential applications. rsc.org

Detailed Research Findings

As of now, dedicated research publications detailing the synthesis, characterization, and applications of this compound are scarce. However, we can infer some of its basic properties and potential research directions from related compounds and general chemical principles.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₁₇H₁₀ClNO₄ | 327.72 | Ester of 2-naphthol and 2-chloro-4-nitrobenzoic acid. |

| 2-Naphthol | C₁₀H₈O | 144.17 | A key precursor, providing the naphthalene moiety. |

| 2-Chloro-4-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Provides the substituted benzoate moiety. chemicalbook.com |

Interactive Data Table: Properties of Constituent Moieties

| Moiety | Chemical Class | Key Functional Groups | Expected Contribution to Final Compound |

| Naphthalen-2-yl | Naphthalene Derivative | Aromatic Rings | Rigidity, potential for π-π stacking interactions, fluorescence. |

| 2-chloro-4-nitrobenzoate | Nitrobenzoate Ester | Ester, Chloro, Nitro | Electron-withdrawing properties, potential for nucleophilic substitution reactions. |

Further research is necessary to populate these tables with experimentally determined data for this compound, such as its melting point, solubility, and spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The synthesis would likely involve the esterification of 2-naphthol with 2-chloro-4-nitrobenzoyl chloride, a common method for preparing such esters. The characterization of the resulting compound would be crucial to confirm its structure and purity.

The exploration of this compound holds promise for advancing our understanding of structure-property relationships in functional organic molecules and may lead to the discovery of new materials with valuable applications.

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl 2-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO4/c18-16-10-13(19(21)22)6-8-15(16)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWCPKIKGPAFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Retrosynthetic Analysis of Naphthalen-2-yl 2-chloro-4-nitrobenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the ester C-O bond. This bond can be broken in two ways, but the most common and practical disconnection involves breaking the bond between the carbonyl carbon and the naphthoxy oxygen.

This disconnection leads to two primary synthons: a 2-chloro-4-nitrobenzoyl cation and a 2-naphthoxide anion. The corresponding synthetic equivalents for these synthons are 2-chloro-4-nitrobenzoic acid or its more reactive derivative, 2-chloro-4-nitrobenzoyl chloride, and 2-naphthol (B1666908).

Figure 1: Retrosynthetic Analysis [Image of the retrosynthetic disconnection of this compound into 2-chloro-4-nitrobenzoyl chloride and 2-naphthol]

Advanced Spectroscopic and Diffraction Based Structural Characterization

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of Naphthalen-2-yl 2-chloro-4-nitrobenzoate would be a composite of the vibrations from the naphthalen-2-yl, ester, and 2-chloro-4-nitrobenzoate moieties.

The FT-IR spectrum of this compound is expected to be characterized by a series of distinct absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

Aromatic C-H Stretching: Vibrations in the range of 3100-3000 cm⁻¹ would be indicative of the C-H bonds in both the naphthalene (B1677914) and benzene (B151609) rings.

Carbonyl (C=O) Stretching: A strong absorption band, characteristic of the ester functional group, is anticipated in the region of 1735-1750 cm⁻¹. The exact position would be influenced by the electronic effects of the chloro and nitro substituents on the benzoate (B1203000) ring.

Nitro (NO₂) Group Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorption bands around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹, respectively.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-O Ester Stretching: The stretching of the C-O single bonds in the ester linkage would likely result in two distinct bands in the 1250-1000 cm⁻¹ region.

C-Cl Stretching: A band in the 800-600 cm⁻¹ region would be attributable to the stretching vibration of the carbon-chlorine bond.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Ester C=O Stretch | 1735-1750 |

| Asymmetric NO₂ Stretch | 1530-1550 |

| Symmetric NO₂ Stretch | 1345-1365 |

| Aromatic C=C Stretch | 1600-1450 |

| Ester C-O Stretch | 1250-1000 |

| C-Cl Stretch | 800-600 |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show prominent peaks for:

Aromatic Ring Vibrations: The symmetric breathing vibrations of the naphthalene and benzene rings would likely produce strong and sharp signals.

Nitro Group Vibrations: The symmetric stretching of the NO₂ group is typically a strong band in the Raman spectrum.

C-Cl Stretching: The carbon-chlorine bond vibration would also be Raman active.

A detailed assignment of the vibrational modes would require computational modeling, such as Density Functional Theory (DFT) calculations, in conjunction with experimental data. This would allow for the precise attribution of each observed band to specific molecular motions, including stretching, bending, and torsional modes of the various functional groups. The analysis would confirm the presence of the key structural features of the molecule and could provide insights into its conformational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound would exhibit a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The precise chemical shifts and coupling constants would be influenced by the electronic environment of each proton.

Naphthalene Protons: The seven protons of the naphthalen-2-yl group would appear as a complex pattern of multiplets due to spin-spin coupling.

Benzoate Protons: The three protons on the 2-chloro-4-nitrobenzoate ring would also appear in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups. The proton ortho to the nitro group would be expected to be the most downfield shifted.

| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |

| Naphthalene Ring Protons | 7.0 - 8.5 | Multiplets |

| Benzoate Ring Protons | 7.5 - 8.5 | Doublets, Doublet of Doublets |

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule.

Carbonyl Carbon: The ester carbonyl carbon would be expected to resonate at a downfield chemical shift, typically in the range of δ 160-170 ppm.

Aromatic Carbons: The carbons of the naphthalene and benzoate rings would appear in the region of δ 110-150 ppm. The chemical shifts would be influenced by the attached substituents. For instance, the carbon bearing the nitro group and the carbon bearing the chlorine atom would be significantly affected.

| Carbon Environment | Expected Chemical Shift (ppm) |

| Ester Carbonyl Carbon | 160-170 |

| Aromatic Carbons (Naphthalene and Benzoate) | 110-150 |

Two-Dimensional NMR Techniques for Connectivity and Conformational Insights (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful set of techniques used to elucidate the molecular structure of organic compounds by resolving correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, a COSY spectrum would help establish the connectivity of protons within the naphthalene and the substituted benzoate rings, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton (¹H) signals with directly attached carbon (¹³C) nuclei. An HSQC spectrum would definitively assign which protons are bonded to which carbon atoms in the molecule's framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. This is crucial for connecting molecular fragments that are not directly bonded. For the target molecule, HMBC would be instrumental in confirming the ester linkage by showing correlations between protons on the naphthalene ring and the carbonyl carbon of the benzoate moiety, and vice versa.

Electronic Absorption and Emission Spectroscopy

This category of techniques investigates the electronic structure of a molecule by observing how it interacts with ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum shows absorption bands corresponding to electronic transitions between different energy levels within the molecule. For an aromatic compound like this compound, the spectrum would be expected to show absorptions in the UV region (typically 200-400 nm) due to its conjugated π-electron systems.

Analysis of Electronic Transitions and Charge Transfer Bands

The absorption bands in a UV-Vis spectrum are characteristic of specific electronic transitions.

π → π* Transitions: These transitions, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are common in aromatic and conjugated systems. They are typically high-intensity absorptions. The naphthalene and nitrobenzoate rings would exhibit these transitions.

n → π* Transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the ester and nitro groups, to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions.

Charge Transfer (CT) Bands: In molecules with both electron-donating and electron-withdrawing groups, it is possible to observe charge-transfer bands. The nitro group (-NO₂) is a strong electron-withdrawing group, which could lead to intramolecular charge transfer upon electronic excitation.

Photoluminescence Properties and Fluorescence Quenching Studies (if applicable)

Photoluminescence refers to the emission of light from a molecule after it has absorbed photons. If this compound were fluorescent or phosphorescent, studies would measure its emission spectrum, quantum yield, and lifetime. The presence of the nitro group, a common fluorescence quencher, might suppress or eliminate any potential emission from the naphthalene moiety.

X-ray Diffraction Crystallography

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, revealing the molecule's shape.

Crystal Packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like π-π stacking or hydrogen bonds.

For example, studies on related naphthalene derivatives have utilized this technique to determine dihedral angles between different ring systems and to analyze intermolecular C-H···O and N-H···O hydrogen bonds that stabilize the crystal structure. Similarly, the crystal structures of precursors like 2-chloro-4-nitrobenzoic acid have been characterized, revealing how molecules organize into dimer units.

Without experimental data, a detailed analysis specific to this compound cannot be provided. The information above serves as a general overview of the powerful characterization techniques that would be necessary to fully elucidate its structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A definitive analysis of the intermolecular interactions for this compound is not possible without crystallographic data. Such an analysis would typically involve the identification and geometric characterization of potential hydrogen bonds (e.g., C-H···O), π-π stacking interactions between the naphthalene and/or benzene rings, and potential halogen bonds involving the chlorine atom.

Crystal Packing Motifs and Supramolecular Architecture

Without experimental structural data, a description of the crystal packing and the resulting supramolecular architecture cannot be provided. This section would normally detail how the individual molecules assemble into larger, ordered structures through the previously identified intermolecular interactions, forming motifs like chains, layers, or more complex three-dimensional networks.

Polymorphism and Solid-State Structural Variability

There are no published studies on the polymorphic behavior of this compound. An investigation into polymorphism would require screening for different crystalline forms under various crystallization conditions and characterizing them using techniques such as X-ray powder diffraction and thermal analysis to determine if the compound can exist in multiple solid-state structures.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, balancing accuracy with computational cost. researchgate.net It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT calculations would be foundational for understanding the intrinsic properties of Naphthalen-2-yl 2-chloro-4-nitrobenzoate.

The first step in a computational study is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. mdpi.com For a molecule with rotatable bonds, such as the ester linkage in this compound, multiple stable conformations (rotamers) may exist. mdpi.com

A conformational analysis would involve systematically rotating the key dihedral angles—specifically around the C-O-C ester bond—to map out the potential energy surface. nih.gov This exploration identifies all local energy minima, representing stable conformers, and the transition states that separate them. The results would reveal the preferred spatial orientation of the naphthalene (B1677914) and the 2-chloro-4-nitrobenzoate moieties relative to each other. Factors like steric hindrance between the rings and electrostatic interactions would dictate the most stable conformer. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C(ester)-O(ester) | ~1.36 Å |

| Bond Length | C(carbonyl)=O | ~1.21 Å |

| Bond Length | C(aromatic)-Cl | ~1.74 Å |

| Bond Length | C(aromatic)-N(nitro) | ~1.48 Å |

Once the molecular geometry is optimized, computational methods can predict the molecule's vibrational frequencies. scirp.org Each predicted frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond, the bending of a C-H bond, or the rocking of a nitro group. scirp.org

These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net While raw calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of finite basis sets, they can be corrected using scaling factors to achieve excellent agreement with experimental data. nih.govscirp.org This comparison helps to confirm the structure of the synthesized compound and provides a detailed assignment of the observed spectral bands to specific molecular motions. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) This table demonstrates how theoretical data is used to assign experimental spectral bands.

| Vibrational Mode | Predicted Frequency (Scaled) | Experimental Frequency |

|---|---|---|

| C=O Stretch (ester) | ~1730 cm⁻¹ | (Observed in IR) |

| NO₂ Asymmetric Stretch | ~1530 cm⁻¹ | (Observed in IR) |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | (Observed in IR) |

| C-O Stretch (ester) | ~1250 cm⁻¹ | (Observed in IR) |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. researchgate.netrsc.org A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO would likely be localized on the electron-rich naphthalene ring system, while the LUMO would be concentrated on the electron-deficient 2-chloro-4-nitrobenzoate ring, particularly on the nitro group.

Table 3: Key Electronic Properties from HOMO-LUMO Analysis This table shows typical quantum chemical descriptors derived from frontier orbital energies.

| Property | Formula | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity, stability |

| Electronegativity (χ) | -(E_LUMO + E_HOMO)/2 | Electron-attracting tendency |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons. MEP maps are color-coded:

Red: Regions of most negative potential, rich in electrons. These are sites prone to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, electron-poor. These are sites prone to nucleophilic attack. researchgate.net

Green/Yellow: Regions of neutral potential.

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the carbonyl and nitro groups. Positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings. This visualization clearly indicates the sites for potential hydrogen bonding and other intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. wisc.eduresearchgate.net

The key feature of NBO analysis is its ability to quantify the stabilizing effects of orbital interactions, particularly hyperconjugation. This involves the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net The strength of these interactions is measured by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater molecular stability. researchgate.net For the title compound, significant hyperconjugative interactions would be expected, such as the delocalization of lone pair electrons from the ester oxygen into the antibonding orbitals of the adjacent carbonyl and naphthalene rings.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

While NBO analysis reveals intramolecular interactions, Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak, non-covalent interactions both within a molecule (intramolecular) and between molecules (intermolecular). mdpi.com This method is based on the electron density and its derivatives, specifically the Reduced Density Gradient (RDG). mdpi.com

An NCI plot, or RDG isosurface, visually represents different types of non-covalent interactions:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds.

Green surfaces: Indicate weak, delocalized van der Waals interactions. mdpi.com

Red surfaces: Indicate strong, repulsive interactions, such as steric clashes. mdpi.com

For this compound, an intramolecular NCI analysis could reveal weak hydrogen bonds or van der Waals contacts between the two ring systems, which would help stabilize the preferred conformation. mdpi.comresearchgate.net An intermolecular analysis of a dimer or crystal structure would highlight the key interactions, like C-H···O or π-π stacking, that govern its solid-state packing.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are routinely used to predict the spectroscopic signatures of molecules, which is crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR spectra is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.zanih.gov This calculation is generally performed on a molecular geometry that has been optimized using a robust quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p). The computed chemical shifts (δ) are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to provide a theoretical spectrum that can be directly compared with experimental data. The inclusion of solvent effects in the calculation, often through a Polarizable Continuum Model (PCM), can further refine the accuracy of the predicted shifts.

Table 1: Illustrative Format for Predicted 1H and 13C NMR Chemical Shifts (Note: The following data are hypothetical and serve only to demonstrate the output of a typical GIAO calculation. Actual values would require specific computation for the molecule.)

| Atom Type | Atom Position (Exemplary) | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| 1H | Naphthyl H-1 | 7.95 |

| 1H | Benzoate (B1203000) H-3 | 8.10 |

| 13C | Carbonyl C=O | 164.5 |

| 13C | Benzoate C-Cl | 135.0 |

| 13C | Benzoate C-NO2 | 150.2 |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help identify the key electronic transitions, such as π-π* and n-π*, which are characteristic of the aromatic rings and functional groups within the molecule. mdpi.com

Ab Initio and Semi-Empirical Calculations for Comparative Analysis

The electronic structure and energy of this compound can be studied using a hierarchy of computational methods, each with a different balance of accuracy and computational cost.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental parameters. nih.govnih.gov HF provides a foundational approximation of the electronic structure, while MP2 includes electron correlation for higher accuracy, which is particularly important for describing non-covalent interactions. nih.govresearchgate.net These methods are computationally intensive but provide highly reliable results for geometric parameters and electronic properties. libretexts.org

Semi-Empirical Methods: Methods like AM1 and PM3 are faster alternatives that use parameters derived from experimental data to simplify some of the complex integrals found in ab initio calculations. libretexts.org While less accurate, they are useful for rapid conformational analysis or for studying very large molecular systems where ab initio methods would be computationally prohibitive. They can serve as an efficient first step for geometry optimization before refinement with higher-level theories. libretexts.org

Density Functional Theory (DFT): DFT methods, like the widely used B3LYP functional, represent a practical compromise between the accuracy of ab initio methods and the speed of semi-empirical ones. nih.gov DFT is often the method of choice for optimizing molecular geometries, calculating vibrational frequencies, and determining electronic properties like HOMO-LUMO energy gaps for molecules of this size. rsc.org

Table 2: Comparison of Computational Chemistry Methods

| Method Type | Examples | Relative Cost | Typical Application |

|---|---|---|---|

| Semi-Empirical | AM1, PM3 | Low | Initial geometry optimization, large systems |

| Ab Initio (HF) | Hartree-Fock | Medium | Wavefunction and orbital analysis |

| Ab Initio (Correlated) | MP2, CCSD(T) | Very High | High-accuracy energy and property calculations |

| DFT | B3LYP, PBE0 | Medium-High | Geometry optimization, electronic properties, spectroscopy |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound, providing a view of its conformational dynamics and interactions with its environment. frontiersin.org

An MD simulation begins by defining a force field (e.g., CHARMM, AMBER, or COMPASS) that describes the potential energy of the system as a function of its atomic coordinates. researchgate.netnih.gov The molecule is placed in a simulation box, typically filled with explicit solvent molecules (such as water, chloroform, or DMSO) to mimic solution-phase conditions. mdpi.com The simulation proceeds by numerically solving Newton's equations of motion for every atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Analysis of the MD trajectory provides key insights:

Dynamic Behavior: Torsional angles between the naphthyl, ester, and benzoate moieties can be monitored to understand the molecule's conformational flexibility and preferred shapes in solution. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses can quantify the stability of the molecule's structure and the mobility of specific atomic regions. frontiersin.org

Solvent Effects: The simulation explicitly models the interactions between the solute and solvent molecules. Radial Distribution Functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute (e.g., the nitro group or ester oxygen). researchgate.net This reveals detailed information about the solvation shell structure and specific interactions like hydrogen bonding that influence the molecule's solubility and behavior.

Chemical Reactivity and Mechanistic Transformations

Hydrolytic Stability and Ester Cleavage Kinetics

The stability of the ester bond in Naphthalen-2-yl 2-chloro-4-nitrobenzoate is significantly influenced by the electronic properties of the 2-chloro-4-nitrobenzoyl group. The presence of two powerful electron-withdrawing substituents (–Cl and –NO₂) on the benzoyl ring makes the carbonyl carbon highly electrophilic. This heightened electrophilicity renders the ester susceptible to nucleophilic attack by water, leading to hydrolysis.

The cleavage of the ester can proceed under both acidic and basic conditions, though the mechanism and rates differ substantially.

Acid-Catalyzed Hydrolysis : This is a reversible process involving the protonation of the carbonyl oxygen, which further enhances the electrophilicity of the carbonyl carbon, followed by the attack of water.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that is typically much faster than its acid-catalyzed counterpart. masterorganicchemistry.com The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the naphthalen-2-oxide (naphthoxide) anion, a relatively stable leaving group.

Kinetic studies on related substituted phenyl benzoates show that electron-withdrawing groups on the acyl portion dramatically accelerate the rate of alkaline hydrolysis. rsc.orgresearchgate.net The Hammett relationship, which correlates reaction rates with substituent electronic effects, predicts a large positive ρ (rho) value for this reaction, confirming its sensitivity to the electron-withdrawing nature of the substituents. semanticscholar.orgresearchgate.net The combined electronic pull of the ortho-chloro and para-nitro groups in this compound suggests it would exhibit high reactivity towards hydrolysis, particularly under basic conditions.

Nucleophilic Substitution Reactions on the Ester Carbonyl

The high electrophilicity of the carbonyl carbon makes this compound an effective acylating agent in nucleophilic acyl substitution reactions. libretexts.orgyoutube.com This class of reactions proceeds via a two-step addition-elimination mechanism. A nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond by eliminating the naphthalen-2-oxide leaving group. masterorganicchemistry.com

Stronger nucleophiles, such as alkoxides, amines, and thiols, can readily displace the naphthoxy group to form new esters, amides, and thioesters, respectively. The reactivity order for carboxylic acid derivatives places molecules like this, derived from a strongly acidic carboxylic acid (2-chloro-4-nitrobenzoic acid), high in reactivity, surpassed only by acid halides and anhydrides. youtube.com

Table 1: Predicted Nucleophilic Acyl Substitution Reactions

| Nucleophile (Nu:) | Reagent Example | Product Type |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Carboxylate Salt |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methyl Ester |

| Amine | Ammonia (NH₃) | Primary Amide |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate (B1203000) Ring

The reactivity of the benzoate aromatic ring is heavily dictated by its substituents.

Nucleophilic Aromatic Substitution (SNAr)

The benzoate ring of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This is because the chlorine atom, a good leaving group, is positioned ortho to the ester group and para to the powerful electron-withdrawing nitro group. The nitro group is crucial as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The SNAr reaction proceeds via a two-step mechanism:

Addition : A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination : The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

A wide variety of nucleophiles can displace the chlorine atom, including amines, alkoxides, and thiolates, providing a versatile method for modifying this position of the molecule. rsc.orgresearchgate.net The regioselectivity of SNAr reactions can be sensitive to the substituents present on the ring. wuxiapptec.comwuxiapptec.com

Electrophilic Aromatic Substitution (EAS)

In contrast to its high reactivity towards nucleophiles, the benzoate ring is strongly deactivated towards electrophilic aromatic substitution (EAS). doubtnut.com The ester group, the chloro group, and the nitro group are all electron-withdrawing, which reduces the electron density of the aromatic ring and makes it less attractive to electrophiles. youtube.commasterorganicchemistry.com

Any attempt at EAS would require harsh reaction conditions. The directing effects of the existing substituents would lead the incoming electrophile to the position meta to the nitro and ester groups, which is the carbon atom also bearing the chlorine. This makes substitution at other positions highly unfavorable.

Transformations Involving the Nitro Group (e.g., Reduction to Amine)

The nitro group is a versatile functional group that can undergo several transformations, the most common of which is reduction to a primary amine (–NH₂). This conversion is a cornerstone of synthetic chemistry as it transforms an electron-withdrawing group into an electron-donating one, fundamentally altering the molecule's electronic properties and providing a handle for further derivatization.

Numerous reagents can achieve this reduction chemoselectively, leaving the ester and aryl chloride functionalities intact. scispace.comtandfonline.com Common methods include:

Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas.

Metal/Acid Reduction : Using metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. scispace.com

Transfer Hydrogenation : Using reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst. A combination of NaBH₄ and FeCl₂ has been shown to be effective for the selective reduction of nitro groups in the presence of esters. researchgate.netthieme-connect.combohrium.com

The resulting product, Naphthalen-2-yl 4-amino-2-chlorobenzoate, possesses a nucleophilic amino group that can be used in the synthesis of amides, sulfonamides, and diazonium salts, opening up extensive possibilities for creating new materials. nih.govmdpi.com

Reactions of the Chloro Substituent (e.g., Palladium-catalyzed cross-coupling reactions)

The chloro substituent on the benzoate ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves a catalytic cycle with a palladium(0) species, which undergoes oxidative addition into the aryl-chlorine bond, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.govyoutube.com

Several key cross-coupling reactions could be applied to this compound:

Suzuki-Miyaura Coupling : Reaction with an organoboron reagent (e.g., a boronic acid) to form a C-C bond. researchgate.net

Heck Coupling : Reaction with an alkene to form a C-C bond.

Sonogashira Coupling : Reaction with a terminal alkyne to form a C-C bond. mdpi.com

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond.

Stille Coupling : Reaction with an organotin reagent to form a C-C bond.

These reactions offer a modular approach to append a wide array of functional groups at the 2-position of the benzoate ring.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Structure (Simplified) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Ar-R | C-C |

| Heck | H₂C=CHR | Ar-CH=CHR | C-C |

| Sonogashira | H-C≡C-R | Ar-C≡C-R | C-C |

| Buchwald-Hartwig | R₂NH | Ar-NR₂ | C-N |

| Stille | R-Sn(Bu)₃ | Ar-R | C-C |

Ar represents the Naphthalen-2-yl 4-nitrobenzoate (B1230335) moiety.

Derivatization Pathways for Functional Material Synthesis

The distinct reactive sites on this compound—the ester, the nitro group, and the chloro substituent—allow for orthogonal chemical modifications, making it a versatile building block for the synthesis of complex functional materials.

Modification via Nitro Reduction : The reduction of the nitro group to an amine introduces a key functional handle. The resulting aniline (B41778) derivative can be diazotized to create azo dyes or used as a monomer in polymerization reactions to form polyamides or polyimines.

Modification via SNAr or Cross-Coupling : The chloro substituent can be replaced with various functional groups. For instance, coupling with fluorescent moieties could lead to the development of chemical sensors or probes. Attaching polymerizable groups like vinyl or acrylate (B77674) units via Suzuki or Heck coupling would enable the creation of functional polymers with tailored electronic properties.

Modification via Ester Cleavage : Hydrolysis of the ester reveals the 2-chloro-4-nitrobenzoic acid and 2-naphthol (B1666908). The carboxylic acid can then be coupled to other molecules, such as polymers or biomolecules, using standard coupling agents.

By strategically combining these reaction pathways, a diverse library of derivatives can be synthesized. For example, a Suzuki coupling could be performed on the chloro position, followed by the reduction of the nitro group. The resulting amino group could then be acylated to install another functional component. This modular approach is highly valuable in the fields of materials science and medicinal chemistry for creating molecules with specific optical, electronic, or biological properties. mdpi.comresearchgate.net

Applications in Advanced Materials and Analytical Sciences

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are essential for a wide range of applications in optoelectronics and photonics, including optical switching, data storage, and frequency conversion. Organic molecules, in particular, have shown significant promise due to their large NLO responses, fast switching speeds, and the ability to be chemically modified to tune their properties. The NLO response of a material is determined by its hyperpolarizabilities, which describe the nonlinear change in the dipole moment of a molecule in the presence of an external electric field.

Experimental Evaluation of First and Second Hyperpolarizabilities

Potential for Optoelectronic and Photonic Devices

Materials with large NLO properties are highly sought after for applications in optoelectronic and photonic devices. The ability of Naphthalen-2-yl 2-chloro-4-nitrobenzoate to exhibit a significant NLO response, as suggested by its chemical structure, makes it a potential candidate for use in optical limiters, all-optical switches, and electro-optic modulators. Further research and experimental validation are necessary to fully assess its potential in these applications.

Integration into Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, deals with the design and synthesis of crystalline solids with desired properties.

Design and Synthesis of Cocrystals and Molecular Salts

The formation of cocrystals and molecular salts is a common strategy in crystal engineering to modify the physicochemical properties of a compound. Cocrystals are multi-component crystals where the components are held together by non-covalent interactions, while molecular salts are formed by the transfer of a proton from an acidic component to a basic component. The presence of the nitro group and the ester functionality in this compound provides opportunities for the formation of hydrogen bonds and other non-covalent interactions, which can be exploited in the design and synthesis of cocrystals and molecular salts with tailored properties.

Applications in Analytical Chemistry

The intricate molecular architecture of this compound, characterized by the presence of a naphthalene (B1677914) ring, a chlorinated and nitrated benzene (B151609) ring, and an ester linkage, endows it with specific physicochemical properties. These properties, including its defined molecular weight and potential for chromophoric activity, form the basis for its theoretical applications in the field of analytical chemistry. While extensive research dedicated solely to this compound's analytical applications is not widely documented, its structural components allow for informed speculation on its utility.

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. The development of this compound as such a standard would necessitate a comprehensive characterization of its purity and physical properties.

Purity Assessment and Physicochemical Characterization:

The suitability of a compound as a reference standard is fundamentally dependent on its purity. For this compound, this would involve synthesis followed by rigorous purification, and subsequent analysis using a suite of analytical techniques to establish a purity profile.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be primary techniques to assess purity. The presence of a single, sharp peak would indicate a high degree of purity.

Spectroscopic Methods: Techniques such as Mass Spectrometry (MS) would confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would elucidate the chemical structure and identify any impurities. Infrared (IR) spectroscopy would confirm the presence of key functional groups.

Thermal Analysis: Differential Scanning Calorimetry (DSC) could be employed to determine the melting point, a key indicator of purity.

| Property | Analytical Technique | Purpose |

| Purity | HPLC, GC | To determine the percentage of the main compound and identify impurities. |

| Molecular Weight | Mass Spectrometry | To confirm the elemental composition and molecular mass. |

| Chemical Structure | ¹H NMR, ¹³C NMR | To verify the arrangement of atoms within the molecule. |

| Functional Groups | IR Spectroscopy | To confirm the presence of ester, nitro, and chloro groups. |

| Melting Point | DSC | To assess purity through the sharpness of the melting transition. |

Once thoroughly characterized, this compound could serve as a calibrant for analytical instruments or as a standard in the quantitative analysis of related compounds.

Derivatization is a technique used in chemical analysis to convert a compound into a product of similar structure, called a derivative, which has properties that are more amenable to the analytical method being used. The structural features of this compound suggest its potential as a derivatization agent, although specific applications have not been extensively reported in scientific literature.

Theoretical Applications in Derivatization:

The 2-chloro-4-nitrobenzoate portion of the molecule is an activated acyl group, which could potentially react with nucleophilic functional groups (e.g., alcohols, amines, thiols) in other molecules. This reaction would attach the naphthalen-2-yl 2-chloro-4-nitrobenzoyl group to the target analyte.

Enhancement of Detection:

The introduction of the naphthalene and nitrobenzene (B124822) moieties into an analyte molecule via derivatization could significantly enhance its detectability by various methods:

UV-Visible Spectrophotometry: The aromatic rings, particularly the nitro-substituted ring, would act as strong chromophores, increasing the molar absorptivity of the analyte at specific wavelengths and thereby lowering its detection limit.

Fluorescence Spectroscopy: The naphthalene group is a well-known fluorophore. Attaching this group to a non-fluorescent analyte could induce fluorescence, allowing for highly sensitive and selective detection.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: By derivatizing analytes that have poor UV absorption or are non-fluorescent, their detection in HPLC can be dramatically improved.

Mass Spectrometry (MS): The derivatization would increase the molecular weight of the analyte, potentially moving its mass spectral peaks to a region with less background interference. The specific fragmentation pattern of the derivative could also aid in structural elucidation.

| Analytical Method | Enhancement Mechanism |

| UV-Visible Spectrophotometry | Introduction of strong chromophores (naphthalene and nitrobenzene rings). |

| Fluorescence Spectroscopy | Introduction of a fluorophore (naphthalene ring). |

| HPLC | Improved detectability by UV or fluorescence detectors. |

| Mass Spectrometry | Increased molecular weight and predictable fragmentation. |

Environmental Chemistry and Degradation Pathways

Photodegradation Mechanisms and Products

The structure of Naphthalen-2-yl 2-chloro-4-nitrobenzoate contains two primary chromophores, the naphthalene (B1677914) and the 2-chloro-4-nitrobenzoate moieties, which are susceptible to photodegradation upon absorption of solar radiation. The photodegradation of naphthalene and its derivatives is known to proceed via pseudo-first-order kinetics. researchgate.net The process is influenced by environmental factors such as temperature and the presence of photosensitizers.

The primary mechanism of photodegradation for aromatic compounds often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can initiate oxidation. nih.gov For the naphthalene portion of the molecule, this can lead to the formation of oxygenated products like naphthols, quinones (such as 1,4-naphthoquinone), and eventually ring-cleavage products. researchgate.netnih.gov

The 2-chloro-4-nitrobenzoate part of the molecule is also photochemically active. Nitroaromatic compounds can undergo photodegradation through various pathways, including the reduction of the nitro group to an amino group or the substitution of the nitro group with a hydroxyl group. The presence of a chlorine atom can further influence the reaction pathways, potentially leading to dechlorination.

Potential Photodegradation Products of this compound

| Precursor | Potential Photodegradation Products |

|---|---|

| This compound | 2-Naphthol (B1666908) |

| 2-Chloro-4-nitrobenzoic acid | |

| 1,4-Naphthoquinone | |

| Phthalic acid |

Abiotic Transformation Pathways in Aqueous and Soil Environments

In the absence of light, this compound can undergo abiotic transformations, primarily through hydrolysis of the ester linkage. This reaction can be catalyzed by acids or bases present in the environment.

The hydrolysis of carboxylic acid esters is a well-understood process that results in the formation of the corresponding carboxylic acid and alcohol. epa.govorganic-chemistry.org In this case, hydrolysis would yield 2-chloro-4-nitrobenzoic acid and 2-naphthol. The rate of hydrolysis is dependent on pH and temperature. Alkaline conditions generally accelerate the hydrolysis of esters. researchgate.net

In soil environments, the compound is expected to adsorb to organic matter due to its aromatic nature. tpsgc-pwgsc.gc.ca This adsorption can affect its bioavailability and the rate of its degradation. The degradation in soil can be influenced by the soil's composition, pH, and moisture content. While this section focuses on abiotic pathways, it is important to note that microbial activity in soil can also significantly contribute to the degradation of such compounds. Chlorinated nitroaromatic compounds are known to be persistent, but bacteria capable of their degradation have been isolated from various environments. nih.gov

Mechanistic Understanding of Environmental Fate

The environmental fate of this compound is determined by the interplay of photodegradation and abiotic transformation processes. The initial and most probable degradation step is the hydrolysis of the ester bond, breaking the molecule into 2-chloro-4-nitrobenzoic acid and 2-naphthol.

Following this initial cleavage, the subsequent fate of the compound is dictated by the degradation of these two primary products.

2-Naphthol: As a derivative of naphthalene, 2-naphthol is susceptible to further photodegradation and microbial degradation. nih.gov These processes can lead to the formation of hydroxylated and carboxylated derivatives and eventual mineralization to carbon dioxide and water. nih.gov

2-Chloro-4-nitrobenzoic acid: This chlorinated nitroaromatic compound is generally more resistant to degradation. nih.gov However, both photodegradation and microbial degradation can occur. Photodegradation may involve dechlorination and the reduction or substitution of the nitro group. Microbial degradation of chlorinated nitroaromatics often proceeds through either the removal of the nitro group or the chlorine atom as an initial step, followed by ring cleavage.

Summary of Environmental Fate Parameters

| Process | Influencing Factors | Primary Products |

|---|---|---|

| Photodegradation | Solar radiation, temperature, photosensitizers | 2-Naphthol, 2-Chloro-4-nitrobenzoic acid, quinones |

| Abiotic Hydrolysis | pH, temperature | 2-Naphthol, 2-Chloro-4-nitrobenzoic acid |

Future Research Directions and Translational Perspectives

Exploration of Asymmetric Synthesis and Chiral Derivatives

The Naphthalen-2-yl 2-chloro-4-nitrobenzoate molecule is achiral. However, the introduction of chirality can have a profound impact on a molecule's biological activity, optical properties, and its utility in stereoselective synthesis. Future research could productively focus on the development of asymmetric routes to chiral derivatives of this compound.

One potential strategy involves the use of chiral catalysts in the synthesis of related compounds, which could be adapted for this compound. For instance, the asymmetric synthesis of atropisomers, which possess axial chirality, often incorporates 2-naphthol (B1666908) moieties. researchgate.netthieme-connect.de The development of organocatalytic or transition-metal-catalyzed methods for the enantioselective synthesis of derivatives of this compound could lead to novel chiral ligands, catalysts, or pharmacologically active agents.

Furthermore, the synthesis of chiral sulfinate esters through asymmetric condensation reactions highlights another potential avenue for introducing stereocenters. nih.gov Research into modifying either the naphthalene (B1677914) or the benzoate (B1203000) portion of the molecule to include chiral centers would be a valuable pursuit. This could involve, for example, the asymmetric hydroxylation of the naphthalene ring or the incorporation of chiral substituents on either aromatic system. The resulting chiral derivatives would be of significant interest for applications in asymmetric catalysis and medicinal chemistry.

Design and Synthesis of Analogues with Enhanced or Tunable Functional Properties

The functional properties of this compound are intrinsically linked to its chemical structure. By systematically modifying its constituent parts, it should be possible to design and synthesize analogues with tailored electronic, optical, or biological characteristics.

Future work could explore the impact of altering the substitution pattern on both the naphthalene and the nitrobenzoate rings. For example, the synthesis of analogues with different halogen substituents on the benzoate ring, or the introduction of various functional groups on the naphthalene moiety, could lead to materials with fine-tuned properties. Research into naphthalene-1,4-dione analogues has demonstrated that modifications to the naphthalene core and its substituents can significantly impact cytotoxicity towards cancer cells. nih.gov Similarly, the synthesis of novel 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues has yielded compounds with promising anticancer activity. nih.gov

Moreover, the ester linkage itself presents an opportunity for modification. The synthesis of related compounds where the ester is replaced by an amide or other functional groups could lead to new classes of molecules with distinct properties. For instance, studies on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have shown that such modifications can result in compounds with antidiabetic potential. nih.gov A systematic investigation into the structure-property relationships of a library of this compound analogues could unlock new applications in materials science and pharmacology.

Computational Design of Next-Generation Molecular Systems

Computational chemistry offers powerful tools for predicting the properties of novel molecules and guiding synthetic efforts. In the context of this compound, computational methods could be employed to design next-generation molecular systems with enhanced functionalities.

Density Functional Theory (DFT) calculations, for example, could be used to investigate the electronic structure and predict the reactivity of this compound and its derivatives. unpatti.ac.id Such calculations can provide insights into bond lengths, bond angles, and other structural parameters, which can be correlated with experimental data. researchgate.net Computational studies on nitrobenzene (B124822) derivatives have demonstrated the utility of DFT in understanding how substituents affect molecular geometry and electronic properties. unpatti.ac.id

Furthermore, computational screening of virtual libraries of this compound analogues could accelerate the discovery of compounds with desired properties. By modeling interactions with biological targets or predicting material properties such as conductivity or non-linear optical response, computational design can prioritize synthetic targets and reduce the need for extensive empirical screening. ljku.edu.in This approach would be particularly valuable for identifying promising candidates for applications in drug discovery or organic electronics.

Development of Novel Characterization Techniques for Complex Material Systems

A thorough understanding of the structure and properties of this compound and its derivatives at the molecular and bulk scales is crucial for their potential application. While standard characterization techniques provide valuable information, the development and application of novel and advanced characterization methods could offer deeper insights into complex material systems based on this compound.

Techniques such as X-ray diffraction (XRD) are fundamental for determining the crystal structure of solid-state materials. researchgate.netacadpubl.euijoeete.com For crystalline forms of this compound or its analogues, single-crystal and powder XRD would be essential for elucidating packing arrangements and intermolecular interactions. acadpubl.euscispace.com

Q & A

Q. What are the established synthetic routes for Naphthalen-2-yl 2-chloro-4-nitrobenzoate, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves esterification between 2-naphthol and 2-chloro-4-nitrobenzoyl chloride. Key parameters include:

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or pyridine to activate the acyl chloride.

- Solvent choice : Anhydrous dichloromethane or THF to minimize hydrolysis.

- Temperature control : Reactions performed at 0–5°C to suppress side reactions (e.g., nitro group reduction).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

Q. Reference Data :

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| Route A | Pyridine | DCM | 68 | 98% | |

| Route B | DMAP | THF | 75 | 99% |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : H NMR (CDCl₃) for ester proton signals (δ 7.5–8.3 ppm, aromatic), C NMR for carbonyl (C=O, ~168 ppm).

- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹).

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-O ester linkage) .

Q. Reference Data :

| Technique | Key Peaks/Parameters | Application | Source |

|---|---|---|---|

| H NMR | δ 8.21 (d, J=8 Hz, nitroaryl) | Structural confirmation | |

| HPLC | Retention time: 6.2 min | Purity analysis |

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light sensitivity : Degrades under UV light; store in amber vials at -20°C.

- Thermal stability : Decomposes above 80°C; avoid prolonged heating during synthesis.

- Humidity : Hydrolyzes in aqueous environments; use desiccants for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in esterification reaction rates under varying solvents?

Methodological Answer: Polar aprotic solvents (e.g., THF) stabilize the transition state via dipole interactions, accelerating acylation. Non-polar solvents (e.g., DCM) slow reactions but improve selectivity. Computational studies (DFT) can model solvent effects on activation energy .

Q. How can crystallographic data resolve contradictions between experimental and computational structural models?

Methodological Answer: X-ray diffraction (e.g., monoclinic P2₁/c space group) provides empirical bond lengths (e.g., C-O = 1.36 Å) and torsion angles. Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify steric or electronic deviations .

Q. Reference Data :

| Parameter | Experimental (X-ray) | Computational (DFT) | Source |

|---|---|---|---|

| C-O bond | 1.36 Å | 1.34 Å | |

| Dihedral angle | 85.2° | 82.7° |

Q. What experimental strategies address contradictory reports on biological activity in cell-based assays?

Methodological Answer:

Q. How can reaction conditions be optimized for scale-up without compromising yield?

Methodological Answer:

Q. What analytical validation parameters ensure reproducibility in quantitative studies?

Methodological Answer:

Q. How do pH and temperature influence degradation pathways in aqueous media?

Methodological Answer:

Q. What computational tools predict interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.